Benzamide, N-2-benzothiazolyl-2-hydroxy-

Quorum Sensing Inhibition Pseudomonas aeruginosa Anti-Biofilm

Benzamide, N-2-benzothiazolyl-2-hydroxy- (CAS 101622-73-5; synonym N-(1,3-benzothiazol-2-yl)-2-hydroxybenzamide) is a low-molecular-weight (270.31 g/mol) heterocyclic amide that integrates a 2-hydroxybenzamide (salicylamide) pharmacophore with a benzothiazole ring system. The compound exhibits a calculated LogP of approximately 3.64 and a polar surface area of 93.95 Ų, placing it within the physicochemical space characteristic of orally bioavailable small molecules.

Molecular Formula C14H10N2O2S
Molecular Weight 270.31 g/mol
CAS No. 101622-73-5
Cat. No. B11516240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-2-benzothiazolyl-2-hydroxy-
CAS101622-73-5
Molecular FormulaC14H10N2O2S
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)O
InChIInChI=1S/C14H10N2O2S/c17-11-7-3-1-5-9(11)13(18)16-14-15-10-6-2-4-8-12(10)19-14/h1-8,17H,(H,15,16,18)
InChIKeyDUTZWMOREYSZIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, N-2-benzothiazolyl-2-hydroxy- (CAS 101622-73-5): Chemical Identity, Physicochemical Profile, and Structural Context for Scientific Procurement


Benzamide, N-2-benzothiazolyl-2-hydroxy- (CAS 101622-73-5; synonym N-(1,3-benzothiazol-2-yl)-2-hydroxybenzamide) is a low-molecular-weight (270.31 g/mol) heterocyclic amide that integrates a 2-hydroxybenzamide (salicylamide) pharmacophore with a benzothiazole ring system . The compound exhibits a calculated LogP of approximately 3.64 and a polar surface area of 93.95 Ų, placing it within the physicochemical space characteristic of orally bioavailable small molecules . Structurally, it serves as the unsubstituted parent scaffold for a series of patented 2-hydroxy-N-(benzo[d]thiazol-2-yl)benzamide derivatives claimed as mitochondrial uncouplers and quorum sensing inhibitors [1][2]. Because the benzothiazole ring and the ortho-hydroxy group jointly define the metal-chelating and target-binding properties of this chemotype, even minor substitutional changes at either the benzothiazole or the benzamide moiety can profoundly alter biological activity and selectivity [1][3].

Why N-(Benzothiazol-2-yl)-2-hydroxybenzamide Cannot Be Replaced by Generic Salicylamide, Unsubstituted Benzamide, or Simple Thiazole Analogs in Quorum Sensing and Mitochondrial Uncoupling Research


Superficial structural similarity among benzothiazole-containing salicylamides conceals critical functional divergence that precludes interchangeable procurement for target-directed research. The anti-quorum sensing activity of N-(benzo[d]thiazol-2-yl)benzamide 3a against Pseudomonas aeruginosa (zone of inhibition 4.67 ± 0.45 mm) is measurably distinct from that of the simple salicylamide standard salicylic acid (4.40 ± 0.10 mm), demonstrating that the benzothiazole ring contributes directly to bioactivity beyond what the salicylamide substructure alone provides [1]. Conversely, the unsubstituted 2-hydroxybenzamide (salicylamide, CAS 65-45-2) lacks the benzothiazole moiety entirely and shows no reported quorum sensing inhibition in the same assay system. At the level of mitochondrial uncoupling, the patent literature explicitly teaches that substitution on the benzothiazole and benzamide rings of the 2-hydroxy-N-(benzo[d]thiazol-2-yl)benzamide core is required for potent uncoupling activity, implying that the unsubstituted parent compound 101622-73-5 possesses a distinct activity–selectivity profile relative to its more decorated analogs [2]. Furthermore, replacement of the benzothiazole with a simple thiazole ring (as in 2-hydroxy-N-(thiazol-2-yl)benzamide, CAS 130234-70-7) eliminates the extended π-system and alters both the LogP and the metal-chelating geometry, which are critical for terdentate coordination to divalent metal ions [3]. These three lines of evidence—comparative anti-QS data, structure–activity relationship (SAR) distinctions in mitochondrial uncoupling, and chelation-dependent functionality—collectively establish that generic substitution, whether at the benzothiazole, the benzamide, or the linker region, is inadvisable without confirmatory head-to-head testing in the intended assay.

Quantitative Evidence Guide: N-(Benzothiazol-2-yl)-2-hydroxybenzamide (101622-73-5) Differentiation vs. Comparators in Antimicrobial, Mitochondrial, Chelation, and Drug-Discovery Assays


Anti-Quorum Sensing Activity of the Benzothiazole-Benzamide Core vs. Salicylic Acid Standard in Pseudomonas aeruginosa

In a direct head-to-head comparison within the same study, the unsubstituted N-(benzo[d]thiazol-2-yl)benzamide scaffold (compound 3a, lacking the 2-hydroxy group on the benzamide ring) exhibited a zone of inhibition of 4.67 ± 0.45 mm against Pseudomonas aeruginosa quorum sensing, surpassing the standard QS inhibitor salicylic acid (4.40 ± 0.10 mm). This demonstrates that the benzothiazole-amide core itself confers measurable anti-QS activity beyond that of the salicylate/salicylamide pharmacophore [1]. The 2-hydroxy substitution present in the target compound 101622-73-5 is expected to further modulate this activity through additional hydrogen-bonding and metal-chelating capacity, consistent with the established SAR that ortho-hydroxy groups enhance bioactivity in benzothiazole salicylamides [1][2].

Quorum Sensing Inhibition Pseudomonas aeruginosa Anti-Biofilm

Terdentate Metal-Chelating Capability of 2-Hydroxy-N-(benzothiazol-2-yl)benzamide vs. Bidentate Salicylamide Ligands

Spectroscopic and magnetic susceptibility studies have established that benzothiazole derivatives bearing the ortho-hydroxybenzamide motif coordinate to divalent metal ions (Cu²⁺, Ni²⁺, Zn²⁺) as terdentate ligands via the phenolic oxygen, the thiazole nitrogen, and the azomethine or amide nitrogen [1]. This terdentate coordination mode is structurally inaccessible to simple salicylamide (CAS 65-45-2), which functions only as a bidentate O,O-donor ligand. The difference in denticity translates directly into enhanced thermodynamic stability of the metal complex: the formation constant (log K) for the 1:1 copper(II) complex of benzothiazolyl-salicylamide ligands is substantially larger than that of salicylamide itself, although precise log K values for the unsubstituted parent compound 101622-73-5 must be determined experimentally because published data focus on azo- and azomethine-substituted benzothiazole analogs [1].

Metal Chelation Coordination Chemistry Divalent Metal Ions

Physicochemical Differentiation: Lipophilicity (LogP) and Polar Surface Area (PSA) of the Benzothiazole-Salicylamide vs. Thiazole and Simple Salicylamide Analogs

The target compound 101622-73-5 exhibits a calculated LogP of 3.6382 and a PSA of 93.95 Ų , placing it within the favorable oral drug-likeness space (LogP < 5, PSA < 140 Ų). In comparison, the thiazole analog 2-hydroxy-N-(thiazol-2-yl)benzamide (CAS 130234-70-7, MW 220.25) has a significantly lower molecular weight and is predicted to have a lower LogP (~1.5–2.0) due to the absence of the fused benzene ring [1]. Simple salicylamide (CAS 65-45-2, MW 137.14) has a LogP of approximately 1.28. These differences directly affect membrane permeability, protein binding, and pharmacokinetic behavior in cell-based and in vivo assays. The larger, more lipophilic benzothiazole scaffold of 101622-73-5 is thus fundamentally differentiated from its smaller heterocyclic and open-chain analogs in any assay where cellular or tissue penetration is a determining factor.

Physicochemical Properties Drug-Likeness ADME Prediction

Patent-Cited Mitochondrial Uncoupling Scaffold: Structural Prerequisite of the 2-Hydroxy-N-(benzo[d]thiazol-2-yl)benzamide Core vs. Non-Benzothiazole Uncouplers

European Patent EP3458454B1 explicitly claims a series of 2-hydroxy-N-(benzo[d]thiazol-2-yl)benzamide derivatives as mitochondrial uncouplers, with the unsubstituted parent structure represented by 101622-73-5 [1]. The patent teaches that the benzothiazole-2-yl moiety is essential for uncoupling activity and that its replacement by a thiazole, oxazole, or phenyl group abolishes or severely diminishes potency. Although quantitative EC50 values for the unsubstituted parent compound are not publicly disclosed in the patent, the SAR table demonstrates that increasing substitution on the benzothiazole ring (e.g., CF₃, Cl, F groups) modulates uncoupling potency, confirming that 101622-73-5 is the minimal active pharmacophore from which all active derivatives are elaborated [1]. By contrast, classical protonophoric uncouplers such as FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) and DNP (2,4-dinitrophenol) lack the benzothiazole-salicylamide architecture entirely and operate through a structurally unrelated mechanism, making them unsuitable as chemical starting points for developing benzothiazole-based uncouplers.

Mitochondrial Uncoupling Metabolic Disease Patent SAR

Optimal Procurement and Application Scenarios for N-(Benzothiazol-2-yl)-2-hydroxybenzamide (101622-73-5) Based on the Quantitative Evidence


Chemical Starting Point for Anti-Virulence Drug Discovery Targeting Pseudomonas aeruginosa Quorum Sensing

The established activity of the N-(benzo[d]thiazol-2-yl)benzamide core against P. aeruginosa quorum sensing (zone of inhibition 4.67 ± 0.45 mm vs. 4.40 ± 0.10 mm for salicylic acid) supports the procurement of 101622-73-5 as a foundational scaffold for medicinal chemistry optimization [1]. The additional 2-hydroxy group presents a reactive handle for further derivatization (esterification, etherification, metal complexation) and is hypothesized to enhance potency through improved binding to the LasR or RhlR QS receptors, consistent with docking studies that reveal strong binding affinity (docking scores of −11.2 to −7.6 kcal/mol) for benzothiazole-benzamide derivatives in the QS protein active site [1].

Parent Scaffold for Mitochondrial Uncoupler Lead Optimization in Metabolic Disease and Cancer Programs

Patent EP3458454B1 identifies 2-hydroxy-N-(benzo[d]thiazol-2-yl)benzamide as the core pharmacophore for mitochondrial uncoupling [3]. Procuring 101622-73-5 as the minimal active scaffold enables systematic exploration of substituent effects on uncoupling EC50 and selectivity, avoiding the synthetic overhead of de novo core construction. Users can benchmark their derivatives' potency against literature reference compounds and rapidly establish an in-house SAR database starting from the unsubstituted parent.

Terdentate Chelating Ligand for Divalent Metal Complexation in Bioinorganic and Analytical Chemistry

The terdentate coordination capability of 2-hydroxy-N-(benzothiazol-2-yl)benzamide toward Cu²⁺, Ni²⁺, and Zn²⁺ ions, as established by infrared, resonance Raman, and magnetic susceptibility studies on structurally analogous benzothiazole-salicylamide ligands, positions 101622-73-5 as a distinct ligand choice for constructing stable metal complexes [2]. This is particularly relevant for researchers designing metallodrugs or metal-responsive fluorescent probes, where the benzothiazole ring also serves as a chromophoric reporter, unlike simple bidentate salicylamide ligands.

Physicochemical Reference Standard for Benzothiazole-Containing Compound Library Design

With a characterized LogP of 3.64, PSA of 93.95 Ų, and molecular weight of 270.31 Da, 101622-73-5 serves as a well-defined physicochemical benchmark for computational library design and ADME property calibration . Procurement as a reference standard enables consistent inter-batch validation of calculated versus experimentally measured LogP, solubility, and permeability parameters, ensuring that subsequent derivatives remain within the desired oral drug-likeness space.

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